molecular formula C11H23N5O6 B12111525 H-Arg-ser-OH-acetate salt

H-Arg-ser-OH-acetate salt

Cat. No.: B12111525
M. Wt: 321.33 g/mol
InChI Key: PQZNYIQAAJXFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Arg-Ser-OH-acetate salt is a dipeptide derivative composed of arginine (Arg) and serine (Ser) residues linked via a peptide bond, with an acetate counterion. This compound is of interest in biochemical research, particularly in studies involving cell adhesion, signal transduction, and peptide-based therapeutics.

Properties

Molecular Formula

C11H23N5O6

Molecular Weight

321.33 g/mol

IUPAC Name

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H19N5O4.C2H4O2/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18;1-2(3)4/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13);1H3,(H,3,4)

InChI Key

PQZNYIQAAJXFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-ser-OH-acetate salt typically involves the coupling of L-arginine and L-serine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis reactors and automated peptide synthesizers. The process is optimized for high yield and purity, often incorporating purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

H-Arg-ser-OH-acetate salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of arginine can yield nitric oxide and citrulline, while substitution reactions can introduce new functional groups into the peptide structure .

Scientific Research Applications

H-Arg-ser-OH-acetate salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide interactions.

    Biology: The compound is utilized in studies of protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in modulating nitric oxide production and its potential use in treating cardiovascular diseases.

    Industry: The compound is used in the development of peptide-based drugs and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of H-Arg-ser-OH-acetate salt involves its interaction with specific molecular targets and pathways. Arginine, a component of the compound, is a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound can also interact with enzymes and receptors involved in cellular signaling, influencing various physiological processes .

Comparison with Similar Compounds

Research and Application Gaps

  • Limited data on H-Arg-Ser-OH-acetate salt’s physicochemical properties (e.g., solubility, stability) hinder direct comparisons.
  • Commercial availability of analogues like H-Arg-Gly-Asp-Ser-Pro-OH-TFA is discontinued, suggesting niche applications or synthesis challenges .
  • Acetate salts are underrepresented in the available literature compared to TFA variants, highlighting a need for expanded studies on acetate’s impact on peptide functionality.

Q & A

Q. How can researchers resolve contradictory data when characterizing the pH-dependent stability of H-Arg-Ser-OH acetate salt using different analytical methods?

  • Methodology : Design a comparative study using (i) pH-stat titration to monitor real-time stability, (ii) circular dichroism (CD) spectroscopy to track conformational changes, and (iii) LC-MS to quantify degradation products. For instance, discrepancies between pH paper (surface measurement) and CD (structural integrity) may arise from localized protonation effects. Apply multivariate analysis to correlate pH, temperature, and degradation kinetics, referencing Box-Behnken experimental designs for multifactorial optimization .

Q. What strategies optimize solid-phase synthesis of H-Arg-Ser-OH to minimize racemization and improve acetate salt yield?

  • Methodology : Use Fmoc-protected arginine (with Pmc or Pbf side-chain protection) and serine (t-Bu protected) to reduce side reactions. Employ low-temperature (0–4°C) coupling conditions with HOBt/DIC activation to limit racemization. Post-synthesis, purify the crude peptide via ion-exchange chromatography (e.g., using acetic acid buffer) to isolate the acetate form. Monitor enantiomeric purity via chiral HPLC and compare retention times against standards .

Q. How can atomic absorption spectrophotometry (AAS) be applied to study metal binding interactions with H-Arg-Ser-OH acetate salt?

  • Methodology : Prepare peptide solutions (1 mM) in metal-free water (see for acid-washed apparatus protocols). Spike with controlled concentrations of transition metals (e.g., Cu²⁺, Zn²⁺). Use AAS with a graphite furnace to quantify unbound metal ions after ultrafiltration (10 kDa cutoff). Correlate binding affinity with pH adjustments, noting arginine’s chelation potential. Validate with ITC (isothermal titration calorimetry) for thermodynamic profiling.

Data Interpretation & Experimental Design

Q. How should researchers design controls to distinguish between peptide degradation and acetate counterion effects in long-term stability studies?

  • Methodology : Include (i) a TFA salt control to isolate counterion impacts, (ii) a free peptide (no counterion) in neutral buffer, and (iii) acetate-only solutions. Monitor degradation via HPLC-MS at intervals (e.g., 0, 7, 30 days). Use Arrhenius plots to extrapolate shelf-life under accelerated conditions (40°C, 75% RH). Statistical tools like ANOVA can differentiate degradation pathways .

Q. What advanced techniques address challenges in crystallizing H-Arg-Ser-OH acetate salt for structural analysis?

  • Methodology : Screen crystallization conditions using vapor diffusion with PEG/Ion kits. Adjust pH (4.5–5.5) to exploit arginine’s solubility switch. Incorporate microseeding or streak seeding if nucleation is erratic. For X-ray diffraction, collect data at 100 K and resolve acetate positions via difference Fourier maps. Compare with structural analogs (e.g., H-Arg-Gly-Asp-Ser-Pro-OHAc ) to identify conserved binding motifs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.